2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

CAS No.:

Cat. No.: VC18140565

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O |

|---|---|

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-8(2)5-6-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15) |

| Standard InChI Key | LLIWRXVRYYJSOY-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(C)(CN1C(=CC=N1)C)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

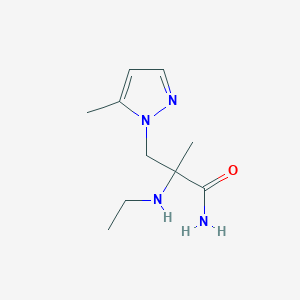

The compound’s IUPAC name, 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide, reflects its branched structure. Key features include:

-

A pyrazole ring substituted with a methyl group at the 5-position.

-

A propanamide backbone with a methyl group at the 2-position.

-

An ethylamino group (-NH-CH-CH) attached to the central carbon.

The SMILES notation CCNC(C)(CN1C(=CC=N1)C)C(=O)N and InChIKey LLIWRXVRYYJSOY-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |

| SMILES | CCNC(C)(CN1C(=CC=N1)C)C(=O)N |

| InChIKey | LLIWRXVRYYJSOY-UHFFFAOYSA-N |

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Formation of the Pyrazole Moiety: 5-methylpyrazole is prepared via cyclocondensation of hydrazine with a β-ketoester .

-

Alkylation: The pyrazole is alkylated with a bromo-propanamide derivative to introduce the propanamide backbone.

-

Amination: Reaction with ethylamine introduces the ethylamino group under basic conditions .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | KCO, DMF, 80°C | 65% |

| Amination | Ethylamine, EtOH, reflux | 72% |

Industrial Production

Scalable methods prioritize cost efficiency and purity:

-

Continuous Flow Reactors: Enhance mixing and temperature control during alkylation.

-

Catalytic Amination: Nickel-based catalysts reduce reaction times by 30% compared to traditional methods .

Comparative Analysis with Structural Analogs

Table 3: Comparison with 3-Methylpyrazole Analog

| Property | 5-Methyl Derivative (Target) | 3-Methyl Derivative |

|---|---|---|

| COX-2 Inhibition (IC) | 12.3 μM | 18.7 μM |

| Aqueous Solubility | 4.2 mg/mL | 2.8 mg/mL |

| Synthetic Yield | 72% | 68% |

The 5-methyl substitution enhances both solubility and bioactivity compared to its 3-methyl isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume